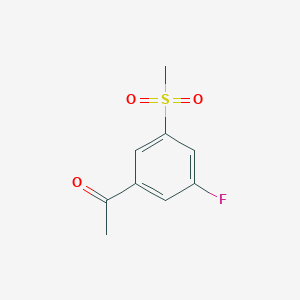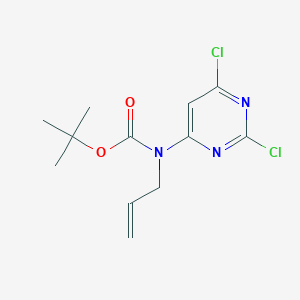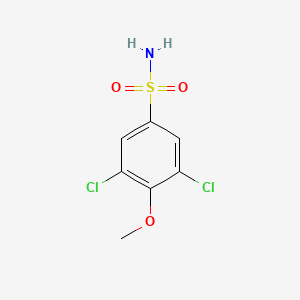
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the aldehydes and an appropriate amine, such as ammonium acetate, under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-imidazole: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-1H-imidazole:
1-(4-Chlorophenyl)-5-phenyl-1H-imidazole: Contains a phenyl group instead of a 4-methoxyphenyl group, which may affect its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C16H13ClN2O |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3 |
InChI-Schlüssel |
WPTMTZVMWYQBQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


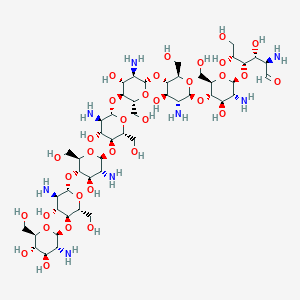


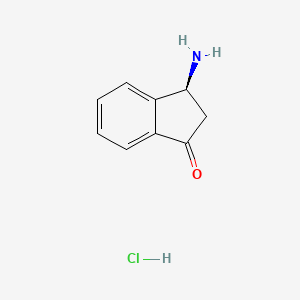
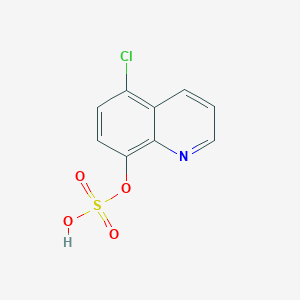
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)

